Cas no 16024-55-8 (2-(2-Methoxyethoxy)acetyl chloride)

2-(2-Methoxyethoxy)acetyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-(2-Methoxyethoxy)acetyl chloride
- 2-methoxyethoxy acetyl chloride
- 3,6-dioxaheptanoyl chloride
- Acetylchloride, (2-methoxyethoxy)- (8CI,9CI)
- (2-Methoxyethoxy)acetyl chloride
- DTXSID50426630
- 16024-55-8
- (2-Methoxy-ethoxy)-acetyl chloride
- Acetyl chloride, 2-(2-methoxyethoxy)-
- AKOS027469904
- EN300-7288996
- OZJZCCMIOZPPIT-UHFFFAOYSA-N
- 2-(2-Methoxyethoxy)-acetic Acid Chloride
- BS-52688
- A898765
- FT-0608487
- 2-methoxyethoxyacetyl chloride
- methoxyethoxyacetyl chloride
- E83912
- MFCD02094014
- SCHEMBL221314
- 2-methoxyethoxy-acetyl chloride
- (2-Methoxyethoxy)acetyl chloride, AldrichCPR
-
- MDL: MFCD02094014
- インチ: 1S/C5H9ClO3/c1-8-2-3-9-4-5(6)7/h2-4H2,1H3
- InChIKey: OZJZCCMIOZPPIT-UHFFFAOYSA-N
- SMILES: COCCOCC(=O)Cl
- BRN: 4305431
計算された属性
- 精确分子量: 152.02400
- 同位素质量: 152.0240218g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 5
- 複雑さ: 84.3
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 35.5Ų
じっけんとくせい
- 密度みつど: 1.153
- Boiling Point: 71-75°C 10mm
- フラッシュポイント: 71-75°C/10mm
- Refractive Index: 1.4365
- すいようせい: Reacts with water.
- PSA: 35.53000
- LogP: 0.41480
- 敏感性: Moisture Sensitive
2-(2-Methoxyethoxy)acetyl chloride Security Information
- 危険物輸送番号:UN 3265
- 危険カテゴリコード: R 34:やけどの原因になります。
- セキュリティの説明: S26-S36/37/39-S45
-
危険物標識:
- Risk Phrases:R34
- 安全术语:S26;S36/37/39;S45
- 包装グループ:II
- 包装カテゴリ:II
- Packing Group:II
- HazardClass:8
2-(2-Methoxyethoxy)acetyl chloride 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
2-(2-Methoxyethoxy)acetyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 143401-1g |
2-(2-Methoxyethoxy)acetyl chloride |
16024-55-8 | 95% | 1g |
942.0CNY | 2021-07-13 | |
eNovation Chemicals LLC | D514837-1g |
2-(2-Methoxyethoxy)acetyl chloride |
16024-55-8 | 95% | 1g |
$235 | 2024-05-24 | |
eNovation Chemicals LLC | D514837-5g |
2-(2-Methoxyethoxy)acetyl chloride |
16024-55-8 | 95% | 5g |
$495 | 2024-05-24 | |
Enamine | EN300-7288996-2.5g |
2-(2-methoxyethoxy)acetyl chloride |
16024-55-8 | 91% | 2.5g |
$147.0 | 2023-06-02 | |
Enamine | EN300-7288996-10.0g |
2-(2-methoxyethoxy)acetyl chloride |
16024-55-8 | 91% | 10g |
$355.0 | 2023-06-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 143401-10g |
2-(2-Methoxyethoxy)acetyl chloride |
16024-55-8 | 95% | 10g |
6713CNY | 2021-05-07 | |
abcr | AB143988-1g |
2-(2-Methoxyethoxy)acetyl chloride, 95%; . |
16024-55-8 | 95% | 1g |
€150.80 | 2025-02-14 | |
1PlusChem | 1P001S9J-1g |
Acetyl chloride, 2-(2-methoxyethoxy)- |
16024-55-8 | 95% | 1g |
$51.00 | 2025-02-19 | |
1PlusChem | 1P001S9J-250mg |
Acetyl chloride, 2-(2-methoxyethoxy)- |
16024-55-8 | 95% | 250mg |
$19.00 | 2025-02-19 | |
1PlusChem | 1P001S9J-5g |
Acetyl chloride, 2-(2-methoxyethoxy)- |
16024-55-8 | 95% | 5g |
$175.00 | 2025-02-19 |
2-(2-Methoxyethoxy)acetyl chloride 関連文献
-
Giovanni B. Giovenzana,Giovanni Palmisano,Erika Del Grosso,Lorella Giovannelli,Andrea Penoni,Tullio Pilati Org. Biomol. Chem. 2005 3 1489
2-(2-Methoxyethoxy)acetyl chlorideに関する追加情報
2-(2-Methoxyethoxy)acetyl chloride: A Versatile Reagent in Modern Chemical Synthesis
2-(2-Methoxyethoxy)acetyl chloride (CAS No. 16024-55-8) is a highly versatile reagent that has gained significant attention in the field of chemical synthesis due to its unique properties and wide range of applications. This compound, also known as MEOE-acetyl chloride, is a reactive acylating agent that can be used in various synthetic transformations, particularly in the preparation of esters, amides, and other functionalized derivatives.
The chemical structure of 2-(2-Methoxyethoxy)acetyl chloride consists of a chloroacetyl group attached to a 2-methoxyethoxy moiety. This combination provides the molecule with both hydrophilic and hydrophobic characteristics, making it an excellent candidate for a variety of synthetic routes. The methoxyethoxy group imparts solubility and reactivity properties that are advantageous in many organic reactions.
In recent years, the use of 2-(2-Methoxyethoxy)acetyl chloride has been extensively studied in the context of pharmaceutical and medicinal chemistry. One notable application is in the synthesis of prodrugs, where the compound is used to modify drug molecules to enhance their bioavailability and stability. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated the effectiveness of using MEOE-acetyl chloride to derivatize antiviral agents, resulting in improved pharmacokinetic profiles and reduced toxicity.
The reactivity of 2-(2-Methoxyethoxy)acetyl chloride is primarily attributed to its electrophilic nature, which allows it to readily react with nucleophiles such as alcohols, amines, and thiols. This property makes it an ideal reagent for the preparation of esters, amides, and thioesters. In a recent study published in Organic Letters (2020), researchers reported the successful use of MEOE-acetyl chloride in the synthesis of novel anticancer agents through a one-pot multicomponent reaction. The resulting compounds exhibited potent cytotoxic activity against various cancer cell lines.
Beyond its applications in pharmaceuticals, 2-(2-Methoxyethoxy)acetyl chloride has also found utility in polymer chemistry. The compound can be used to functionalize polymers by introducing acyl groups onto polymer backbones. This modification can significantly alter the physical and chemical properties of the polymers, making them suitable for advanced materials applications such as drug delivery systems and coatings. A study published in Macromolecules (2019) highlighted the use of MEOE-acetyl chloride to functionalize poly(ethylene glycol) (PEG), resulting in PEG derivatives with enhanced water solubility and biocompatibility.
The safety and handling of 2-(2-Methoxyethoxy)acetyl chloride are important considerations for researchers working with this reagent. As with many acyl chlorides, it is highly reactive and can release hydrogen chloride gas upon hydrolysis. Therefore, it should be handled under an inert atmosphere and stored at low temperatures to minimize degradation. Proper personal protective equipment (PPE) should be used when handling this compound to ensure safety.
In conclusion, 2-(2-Methoxyethoxy)acetyl chloride (CAS No. 16024-55-8) is a valuable reagent in modern chemical synthesis due to its unique properties and diverse applications. Its ability to participate in a wide range of reactions makes it an essential tool for researchers in pharmaceuticals, medicinal chemistry, and polymer science. Ongoing research continues to explore new uses for this versatile compound, further solidifying its importance in the field.
16024-55-8 (2-(2-Methoxyethoxy)acetyl chloride) Related Products
- 732287-96-6((1-methoxypropan-2-yl)thiourea)
- 1806392-87-9(6-(2-Chloroacetyl)-2-(chloromethyl)benzo[d]oxazole)
- 1805545-00-9(3-(Difluoromethyl)-2-iodo-5-methylpyridine-4-carboxylic acid)
- 306287-79-6(3,6-diethyl 2-(thiophene-2-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate)
- 2383647-27-4(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridine-2-carboxylic acid)
- 953228-69-8(2-5-(4-fluorophenyl)-1,2-oxazol-3-yl-N-2-(1H-indol-3-yl)ethylacetamide)
- 52505-48-3(2-benzoylthieno2,3-bpyridin-3-amine)
- 2138404-36-9(4-4-chloro-2-(2,2-difluoroethoxy)phenylmorpholin-3-one)
- 1452571-77-5(2-(2,2-Dimethyl-propionylamino)-3-(1H-indol-3-yl)-propionic acid)
- 1142206-85-6(N-(4-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide)
